molecular formula C16H13N5O B14158767 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 293760-30-2

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Katalognummer: B14158767
CAS-Nummer: 293760-30-2
Molekulargewicht: 291.31 g/mol
InChI-Schlüssel: FAIVIYCNLYZSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole or oxadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.

Wissenschaftliche Forschungsanwendungen

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The oxadiazole ring can also contribute to the compound’s overall activity by stabilizing interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1-Benzyl-1H-benzimidazol-2-yl)thio)N’-(4-(methylthio)benzylidene)acetohydrazide
  • N-(4-{2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide
  • N-[4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Uniqueness

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its specific combination of the benzimidazole and oxadiazole rings, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

293760-30-2

Molekularformel

C16H13N5O

Molekulargewicht

291.31 g/mol

IUPAC-Name

4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H13N5O/c17-15-14(19-22-20-15)16-18-12-8-4-5-9-13(12)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20)

InChI-Schlüssel

FAIVIYCNLYZSDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.